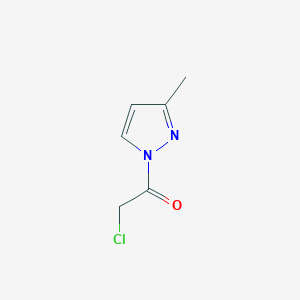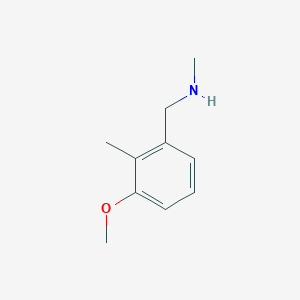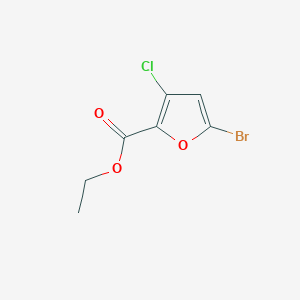
2-(2-Chloropyridin-3-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloropyridin-3-yl)propanenitrile is an organic compound with the molecular formula C8H7ClN2. It is a derivative of pyridine, where a chlorine atom is substituted at the second position and a propanenitrile group is attached to the third position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-3-yl)propanenitrile typically involves the reaction of 2-chloropyridine with acrylonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the acrylonitrile attacks the 2-chloropyridine, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-(2-Chloropyridin-3-yl)propanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine oxides or other oxidized derivatives.
Reduction: Formation of amines or reduced nitrile derivatives.
科学研究应用
2-(2-Chloropyridin-3-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Chloropyridin-3-yl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can participate in hydrogen bonding or other interactions with biological targets, influencing the compound’s activity.
相似化合物的比较
Similar Compounds
2-Chloropyridine: A simpler derivative with a chlorine atom at the second position of the pyridine ring.
3-Chloropyridine: Chlorine substituted at the third position of the pyridine ring.
2-(2-Chloropyridin-3-yl)ethanol: An alcohol derivative with a similar structure.
Uniqueness
2-(2-Chloropyridin-3-yl)propanenitrile is unique due to the presence of both a chlorine atom and a nitrile group, which allows for diverse chemical reactivity and potential applications in various fields. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C8H7ClN2 |
|---|---|
分子量 |
166.61 g/mol |
IUPAC 名称 |
2-(2-chloropyridin-3-yl)propanenitrile |
InChI |
InChI=1S/C8H7ClN2/c1-6(5-10)7-3-2-4-11-8(7)9/h2-4,6H,1H3 |
InChI 键 |
IHSKAOUGKRPUQQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C#N)C1=C(N=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


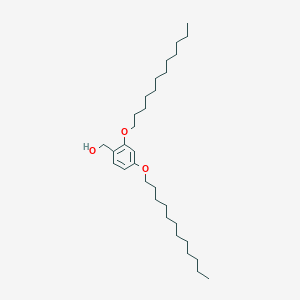
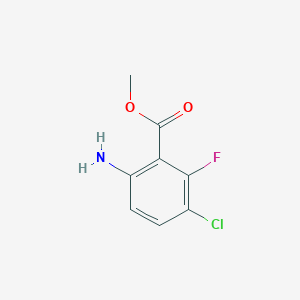

![(3AR,4R,6R,7aS)-2-isopropoxy-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12965112.png)
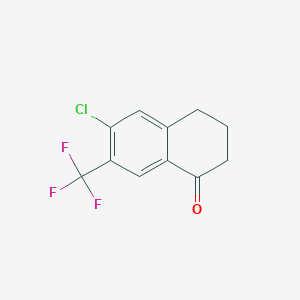
![6-Tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-YL)-4,5-dihydro-2H-pyrazolo[3,4-C]pyridine-3,6(7H)-dicarboxylate](/img/structure/B12965127.png)

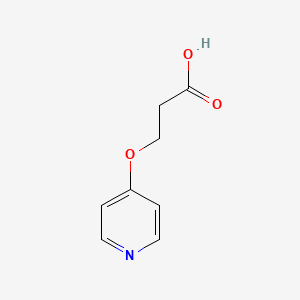
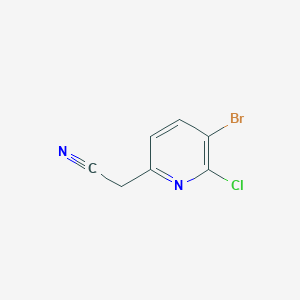
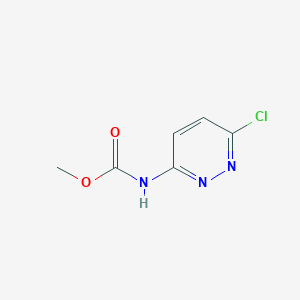
![(3aR,4S,6R,6aR)-tert-Butyl 6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate](/img/structure/B12965149.png)
